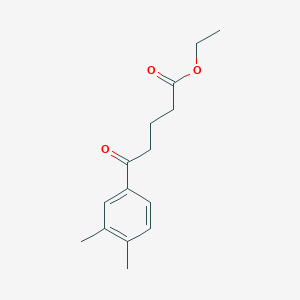

Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate

Description

Contextualizing Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate within Beta-Keto Ester Chemistry

The provided outline specifies a discussion of beta-keto esters. These compounds, which feature a ketone two carbons away (at the beta position) from the ester group, are cornerstones of synthetic organic chemistry. Their utility stems from the acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), which allows for easy formation of a resonance-stabilized enolate. This nucleophilic enolate is a key intermediate in classic carbon-carbon bond-forming reactions, such as alkylations and the Claisen condensation, making β-keto esters invaluable for building molecular complexity. researchgate.net

However, it is crucial to correctly classify the title compound, this compound. In this molecule, the ketone is located on the fifth carbon of the pentanoate chain, which is four carbons away from the ester's carbonyl group. Therefore, it is a gamma-keto ester (γ-keto ester) .

While not a β-keto ester, the chemistry of γ-keto esters is also significant. Unlike β-keto esters, the methylene (B1212753) group between the carbonyls is not exceptionally acidic. Instead, the reactivity often involves either the ketone or the ester group independently. A notable reaction of γ-keto esters is their potential for intramolecular cyclization to form five-membered rings, such as cyclopentenones or lactones, which are important structural motifs in natural products. nih.gov Synthesis of γ-keto esters can be achieved through various modern methods, including the hydration of 3-alkynoates or the zinc carbenoid-mediated chain extension of β-keto esters. nih.govorgsyn.orgorganic-chemistry.org

Significance of Aromatic Substitution in Oxovalerate Frameworks

The identity and position of substituents on the aromatic ring profoundly influence the properties and reactivity of an aromatic oxovalerate ester. In this compound, the aromatic ring is a 1,2,4-trisubstituted benzene (B151609), featuring two methyl groups at the 3- and 4-positions relative to the oxovalerate chain.

These substituents exert two primary effects:

Electronic Effects : Methyl groups are electron-donating groups (EDGs) through an inductive effect. msu.edu This increases the electron density of the aromatic ring, making it more nucleophilic. As a result, the ring becomes more activated towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation) compared to an unsubstituted benzene ring. masterorganicchemistry.comlibretexts.org This activating effect generally directs incoming electrophiles to the ortho and para positions relative to the activating groups. libretexts.org

Steric Effects : The presence of substituents, particularly adjacent to the point of attachment (the ortho position), can physically hinder the approach of reagents. In this specific compound, the acyl chain is attached at the 1-position, with methyl groups at positions 3 and 4, leaving the positions ortho to the acyl group (2 and 6) relatively unhindered by the methyl groups themselves.

The electron-donating nature of the methyl groups also has a subtle electronic influence on the reactivity of the benzylic ketone. By pushing electron density into the ring, they can slightly decrease the electrophilicity of the ketone's carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to a ketone attached to an electron-withdrawing group. ncert.nic.in

| Compound Name | Aromatic Substituents | CAS Number | General Effect of Substituent |

|---|---|---|---|

| This compound | 3,4-Dimethyl | 898793-06-1 | Electron-donating, activating |

| Ethyl 5-(p-tolyl)-5-oxovalerate | 4-Methyl | 5338-51-2 | Electron-donating, activating |

| Ethyl 5-oxo-5-phenylpentanoate | None | 5338-46-5 | Neutral reference |

| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | 4-Chloro | 15110-85-7 | Electron-withdrawing, deactivating |

Historical and Current Research Trajectories in Substituted Valerate (B167501) Synthesis and Reactivity

The study of valerates, also known as pentanoates, has its roots in early organic chemistry with the investigation of valeric acid, a five-carbon carboxylic acid found naturally in the valerian plant. wikipedia.org Historically, simple esters of valeric acid, like ethyl valerate, were synthesized for their pleasant, fruity aromas and used in perfumes and food flavorings. wikipedia.org

The synthesis of more complex substituted valerates, particularly those with aromatic and keto functionalities, has evolved significantly. A foundational and still widely used method for preparing aromatic ketones is the Friedel-Crafts acylation . masterorganicchemistry.comrsc.orgnih.gov This reaction involves treating an aromatic compound (like 1,2-dimethylbenzene) with an acylating agent in the presence of a Lewis acid catalyst. For a compound like this compound, a plausible synthetic route would involve the Friedel-Crafts acylation of 1,2-dimethylbenzene with a derivative of glutaric acid, such as ethyl 5-chloro-5-oxopentanoate or glutaric anhydride (B1165640) followed by esterification. libretexts.orgresearchgate.net

Current research in organic synthesis focuses on developing more efficient, selective, and environmentally benign methods. researchgate.net For the synthesis of substituted valerates and related keto esters, modern trajectories include:

Catalytic Reactions : The development of new catalysts, including those based on transition metals like copper or gold, has enabled novel synthetic pathways. For instance, gold-catalyzed hydration of specific alkynes can produce γ-keto esters with high regioselectivity under mild conditions. nih.gov

Chain Extension Methodologies : Innovative methods for building carbon chains have been developed. Zinc carbenoid-mediated reactions can extend β-keto esters into γ-keto esters, offering a modular approach to this compound class. organic-chemistry.org

Application in Total Synthesis : Substituted valerates are often not the final target but are key intermediates in the synthesis of complex natural products and medicinal compounds. Their multiple functional groups allow for sequential, controlled modifications to build intricate molecular architectures.

The ongoing evolution of synthetic methods continues to make compounds like this compound and its analogs more accessible, paving the way for their potential use in medicinal chemistry and materials science.

Data Tables

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 898793-06-1 cnreagent.com |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| Synonyms | Benzenepentanoic acid, 3,4-dimethyl-δ-oxo-, ethyl ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-8-11(2)12(3)10-13/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCPKHWWZURPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645527 | |

| Record name | Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-06-1 | |

| Record name | Ethyl 3,4-dimethyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3,4-dimethylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 3,4 Dimethylphenyl 5 Oxovalerate and Analogous Aromatic Oxoesters

Established Synthetic Routes to Beta-Keto Esters with Aryl Moieties

Traditional methods for synthesizing esters containing both aryl and keto functionalities often rely on classic name reactions that have been foundational in organic chemistry. These routes are well-understood and widely applied for the construction of beta-keto esters, which share structural motifs with the target gamma-keto ester.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a powerful and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group, leading to the synthesis of aryl ketones. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.org

For the synthesis of a precursor to Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate, a common strategy involves the acylation of 1,2-dimethylbenzene (o-xylene) with a five-carbon dicarboxylic acid derivative. A typical acylating agent for this purpose is glutaric anhydride. The reaction, promoted by AlCl₃, yields 5-(3,4-dimethylphenyl)-5-oxopentanoic acid. Subsequent esterification of the resulting carboxylic acid with ethanol (B145695), typically under acidic conditions, affords the final target molecule. A key advantage of Friedel-Crafts acylation is that the electron-withdrawing nature of the resulting ketone product deactivates the aromatic ring, effectively preventing multiple acylation reactions. nih.gov

Table 1: Examples of Friedel-Crafts Acylation Conditions

| Aromatic Substrate | Acylating Agent | Catalyst | Product Type |

| Benzene (B151609) | Acetyl Chloride | AlCl₃ | Aryl Ketone |

| Toluene (B28343) | Acetic Anhydride | Triphenyltin-grafted SBA-15 | Aryl Ketone |

| Various Arenes | Carboxylic Acids | Aluminum Dodecatungstophosphate | Aryl Ketone |

Claisen-Type Condensations for Aryl-Substituted Beta-Keto Esters

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound, in the presence of a strong base. wikipedia.org The product of a classic Claisen condensation is a β-keto ester. libretexts.org The reaction is initiated by the deprotonation of an ester at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org A common base for this transformation is the sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification side reactions. wikipedia.org

To synthesize aryl-substituted β-keto esters, a "crossed" or "mixed" Claisen condensation is employed, where one of the esters is an aromatic ester. organic-chemistry.org A significant challenge in crossed Claisen reactions is the potential for self-condensation of both esters, leading to a mixture of four different products. organic-chemistry.org To achieve high selectivity for the desired crossed product, the reaction is most effective when one of the ester partners is incapable of forming an enolate (i.e., it has no α-hydrogens). Aromatic esters, such as ethyl benzoate, are ideal non-enolizable partners for this reason. organic-chemistry.org

Table 2: Key Features of Claisen Condensation Variants

| Condensation Type | Reactants | Product | Key Requirement |

| Classic Claisen | Two molecules of the same enolizable ester | β-Keto Ester | At least one reactant must be enolizable. wikipedia.org |

| Crossed Claisen | Two different esters | β-Keto Ester | Often one ester is non-enolizable to prevent product mixtures. libretexts.org |

| Dieckmann Condensation | A single molecule with two ester groups | Cyclic β-Keto Ester | Forms a non-strained 5- or 6-membered ring. wikipedia.org |

Recent advancements have introduced titanium-mediated crossed Claisen condensations between carboxylic esters and acid chlorides, which proceed with high selectivity and yield. acs.org

Oxidation Reactions in Alpha-Keto Ester Synthesis

Alpha-keto esters are valuable synthetic intermediates characterized by two adjacent carbonyl groups. Their synthesis can be achieved through various oxidative methods. While structurally different from the gamma-keto ester target, the principles of these oxidative transformations are relevant to the broader synthesis of oxoesters.

One common approach is the oxidation of α-hydroxy esters. Another prominent method involves the copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols, utilizing molecular oxygen as the oxidant. acs.org This process transforms readily available aryl methyl ketones into the corresponding α-ketoesters. Other strategies include the oxidation of terminal alkynes, which can be converted to α-keto esters under mild conditions using visible light and a copper catalyst with molecular oxygen. Furthermore, an iodine-mediated oxidative esterification of acetophenones has been shown to produce α-ketoesters in high yields.

Catalytic Strategies for Functionalized Valerate (B167501) Ester Construction

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer high efficiency, selectivity, and atom economy. These strategies provide powerful alternatives to classical stoichiometric reactions for the construction of complex molecules like functionalized valerate esters.

Palladium-Catalyzed Reactions of Allylic Esters

Palladium catalysis offers a versatile platform for the synthesis of complex carbonyl compounds starting from allylic esters. A key strategy involves the palladium(0)-catalyzed reaction of allyl β-keto carboxylates. These substrates undergo oxidative addition to the palladium catalyst, followed by a facile decarboxylation to generate a π-allylpalladium enolate intermediate. nih.gov

This highly reactive palladium enolate can then participate in a variety of subsequent transformations. For instance, it can undergo reductive elimination to form α-allyl ketones, a transformation known as the palladium-catalyzed Carroll rearrangement, which proceeds under much milder conditions than the thermal equivalent. nih.gov Alternatively, the palladium enolate can act as a nucleophile in aldol (B89426) condensations or Michael additions, allowing for the construction of more elaborate molecular architectures under neutral conditions. nih.gov The functionalization of allylic alcohols and their derivatives through palladium catalysis represents an efficient method for creating regio- and stereodefined products. organic-chemistry.orgnih.gov

N-Heterocyclic Carbene (NHC)-Mediated Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide array of chemical transformations. isca.me A hallmark of NHC catalysis is their ability to induce "umpolung" or polarity inversion. nih.gov In a typical reaction, an NHC adds to an aldehyde to form a Breslow intermediate, which is an acyl anion equivalent. isca.menih.gov

This Breslow intermediate is a key nucleophilic species that can react with various electrophiles. In the context of ester synthesis, NHCs can catalyze the oxidation of aldehydes to esters in the presence of an appropriate oxidizing agent. organic-chemistry.org This process involves the formation of an acyl azolium intermediate, which is then intercepted by an alcohol to yield the desired ester product. This methodology allows for the chemoselective acylation of alcohols under mild conditions. nih.gov NHCs have been successfully employed as catalysts in transesterification reactions, demonstrating their broad utility in ester synthesis. mdpi.com

Electrochemically Driven Synthesis for Oxoester Functionalization

Electrochemical methods offer a powerful and sustainable alternative to traditional organic synthesis, often avoiding the need for harsh reagents and simplifying purification processes. In the context of synthesizing aromatic oxoesters, electrochemistry can be particularly advantageous for the introduction of the acyl group onto the aromatic ring.

One prominent electrochemically driven approach is the Friedel-Crafts acylation. researchgate.net In this method, an aluminum anode is anodically dissolved in the electrolytic medium containing an acyl halide and the aromatic substrate. researchgate.net This in situ generation of the Lewis acid catalyst promotes the acylation of the aromatic ring. researchgate.net For instance, the production of acetophenone (B1666503) from acetyl chloride and benzene has been demonstrated with yields comparable to conventional chemically catalyzed systems. researchgate.net This process can be adapted for the synthesis of more complex aromatic ketones by selecting the appropriate acylating agent and aromatic precursor.

Furthermore, electrochemical methods can be employed for the oxidative functionalization of C-H bonds. For example, an efficient electrochemical protocol for the α-C–H functionalization of ketones has been developed, which can be adapted for the synthesis of various ketone derivatives. mercer.eduacs.org While this specific example leads to α-amino ketones, the underlying principle of electrochemical C-H activation highlights the potential for developing direct C-H acylation methods. mercer.eduacs.org These reactions are typically carried out in an undivided cell using simple electrodes like graphite, with a redox catalyst mediating the transformation. mercer.eduacs.org

The key advantages of these electrochemical approaches include mild reaction conditions, high selectivity, and the avoidance of stoichiometric amounts of metallic reagents, contributing to a greener chemical process. researchgate.netmercer.eduacs.org

Multicomponent Reaction (MCR) Approaches for Complex Ester Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all the starting materials. nih.gov This approach is characterized by high atom economy, operational simplicity, and the rapid generation of molecular diversity. nih.gov For the synthesis of complex ester derivatives, several MCRs are particularly relevant.

The Passerini reaction , first reported in 1921, is a three-component reaction involving a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.orgnumberanalytics.com This reaction is versatile and can be performed in various solvents, including aprotic and aqueous media. wikipedia.org The ability to introduce three points of diversity makes the Passerini reaction a valuable tool for creating libraries of complex ester-containing molecules. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Carboxylic Acid | Aldehyde/Ketone | Isocyanide | α-Acyloxy Amide |

The Ugi reaction is another powerful MCR, specifically a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is known for its high yields and rapid completion, often within minutes. wikipedia.org It is widely used in the pharmaceutical industry for the synthesis of peptidomimetics and other complex molecules. wikipedia.orgorganic-chemistry.orgnih.gov By carefully selecting the starting materials, a wide variety of ester-containing structures can be accessed. For instance, if one of the starting materials contains an ester moiety, it can be incorporated into the final complex product.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Ketone/Aldehyde | Amine | Carboxylic Acid | Isocyanide | Bis-Amide |

These MCRs provide a convergent and efficient pathway to complex molecules with ester functionalities, significantly reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses.

Novel Approaches for Valerate Derivatives from Biomass Feedstocks

The transition towards a bio-based economy has spurred research into the production of chemicals from renewable resources. Biomass-derived platform chemicals are key intermediates in this endeavor. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com Levulinic acid, which can be produced from the acid-catalyzed dehydration of C6 sugars found in lignocellulosic biomass, is a prime example of such a platform molecule. rsc.orgbenthamdirect.com

The synthesis of valerate derivatives, including ethyl valerate, can be achieved through a multi-step catalytic conversion of levulinic acid. The first step typically involves the esterification of levulinic acid with ethanol to produce ethyl levulinate. This reaction can be catalyzed by various solid acid catalysts, such as silicotungstic acid-modified silica (B1680970) gel, which has been shown to give high yields of ethyl levulinate under mild conditions. acs.orgacs.org

The subsequent step is the hydrogenation of ethyl levulinate to produce ethyl 4-hydroxypentanoate, which can then be further hydrogenated and dehydroxylated to yield ethyl valerate. Alternatively, ethyl levulinate can be hydrogenated to γ-valerolactone (GVL), which is another important platform chemical. nih.govrsc.orgresearchgate.net GVL can then be converted to valeric acid or its esters. rsc.org For example, a platinum-supported HMFI zeolite catalyst has been shown to effectively convert levulinic acid to valeric acid or, in the presence of ethanol, to ethyl valerate with high yields. rsc.org

| Feedstock | Intermediate 1 | Intermediate 2 | Final Product | Catalyst Example |

| Lignocellulosic Biomass | C6 Sugars | Levulinic Acid | Ethyl Valerate | Pt/HMFI |

| Levulinic Acid | Ethyl Levulinate | γ-Valerolactone | Ethyl Valerate | Supported Cobalt Catalysts |

This biomass-based approach offers a sustainable route to valerate derivatives, reducing the reliance on fossil fuels for the production of valuable chemicals.

Retrosynthetic Analysis for this compound Target

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

The target molecule, This compound , can be disconnected at the C-C bond between the carbonyl group and the aromatic ring. This disconnection suggests a Friedel-Crafts acylation as the key bond-forming step in the forward synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comsigmaaldrich.comorganic-chemistry.orglibretexts.org This leads to two precursor molecules: 1,2-dimethylbenzene (o-xylene) and a suitable five-carbon acylating agent.

A logical choice for the acylating agent is a derivative of glutaric acid. Specifically, glutaric anhydride is an excellent electrophile for this type of reaction. researchgate.netbiosynth.comchemicalbook.com Glutaric anhydride itself can be synthesized from various precursors, but it is also commercially available. libretexts.org The reaction between 1,2-dimethylbenzene and glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield 5-(3,4-dimethylphenyl)-5-oxopentanoic acid.

The final step in the synthesis would be the esterification of the resulting carboxylic acid with ethanol to give the target ethyl ester. This can be achieved through a classic Fischer esterification using an acid catalyst.

Retrosynthetic Pathway:

Forward Synthesis:

Friedel-Crafts Acylation: 1,2-Dimethylbenzene is reacted with glutaric anhydride in the presence of AlCl₃ to form 5-(3,4-dimethylphenyl)-5-oxopentanoic acid.

Esterification: The resulting carboxylic acid is then esterified with ethanol, typically in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄), to yield the final product, this compound.

This retrosynthetic analysis provides a straightforward and efficient two-step synthesis of the target molecule from readily available starting materials.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Aromatic Oxovalerate Esters

Mechanistic Studies of Oxoester Hydrolysis and Nucleophilic Acyl Substitution

The hydrolysis of esters is a fundamental reaction in organic chemistry, and for oxoesters, it provides insights into the reactivity of the ester group in the presence of a ketone. nih.govwikipedia.org This process, along with other nucleophilic acyl substitutions, proceeds through a well-established mechanism involving a tetrahedral intermediate. ucalgary.calibretexts.org

Under basic conditions, the hydrolysis, often termed saponification, is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. ucalgary.calibretexts.org The subsequent collapse of this intermediate expels the alkoxide leaving group, yielding a carboxylic acid, which is then deprotonated by the alkoxide to form a carboxylate salt and an alcohol. wikipedia.orglibretexts.org

In an acidic environment, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgnumberanalytics.com A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucalgary.calibretexts.org Following a proton transfer, the alcohol moiety is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. libretexts.org The presence of substituents on the aromatic ring can influence the rate of these reactions; electron-withdrawing groups tend to increase the reaction rate, while electron-donating groups decrease it. numberanalytics.com

Table 1: General Mechanisms of Ester Hydrolysis

| Condition | Step 1 | Step 2 | Step 3 | Products |

| Basic (Saponification) | Nucleophilic attack by OH⁻ on the ester carbonyl carbon. | Formation of a tetrahedral intermediate. | Collapse of the intermediate, expelling the alkoxide leaving group. | Carboxylate salt and alcohol. wikipedia.org |

| Acidic | Protonation of the ester carbonyl oxygen. | Nucleophilic attack by water on the carbonyl carbon. | Proton transfer and elimination of the alcohol leaving group. | Carboxylic acid and alcohol. libretexts.orgnumberanalytics.com |

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, including the hydrolysis of oxoesters. nih.gov By replacing an atom with one of its heavier isotopes, changes in the reaction rate can be observed, providing information about the transition state of the rate-determining step. wikipedia.orglibretexts.org In the context of ester hydrolysis, KIE studies can help to confirm the nature of the transition state and whether bond breaking or bond formation is more advanced. nih.gov For instance, a significant primary KIE is expected if a C-H bond at the α-position is broken in the rate-determining step of a reaction. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide insights into changes in hybridization and steric environment during the reaction. wikipedia.org Solvent isotope effects, observed when a reaction is carried out in a deuterated solvent like D₂O, can also reveal the role of the solvent and proton transfer in the reaction mechanism. chem-station.com For example, the hydrolysis of esters with a specific acid catalyst can be approximately twice as fast in heavy water, an observation known as an inverse isotope effect. chem-station.com

The existence of a tetrahedral intermediate is a cornerstone of the nucleophilic acyl substitution mechanism for esters. ucalgary.calibretexts.org While generally short-lived, the stability and conformation of this intermediate are critical in determining the reaction's outcome. cdnsciencepub.com The stability of the tetrahedral intermediate is influenced by factors such as charge distribution, solvent effects, and the nature of the substituents. The conformation of the tetrahedral intermediate is also believed to play a significant role, with specific conformations potentially leading to selective cleavage of particular bonds. cdnsciencepub.com The lone pair orbitals on the oxygen atoms of the intermediate are proposed to control this selective decomposition. cdnsciencepub.com

Keto-Enol Tautomerism in Beta-Keto Esters and Aromatic Influence

Beta-keto esters, a class of compounds to which aromatic oxovalerate esters are related, exhibit keto-enol tautomerism, an equilibrium between a keto form and an enol form. libretexts.orgmasterorganicchemistry.com This equilibrium is a fundamental concept in organic chemistry and significantly influences the reactivity of the compound. libretexts.org The presence of an aromatic ring can affect this equilibrium through its electronic and steric properties. rsc.org

The position of the keto-enol equilibrium is highly dependent on the solvent. missouri.educdnsciencepub.com Generally, polar solvents tend to favor the more polar keto tautomer. missouri.eduemerginginvestigators.org Conversely, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding. chemrxiv.org The study of solvent effects on the tautomeric equilibrium provides valuable information about the relative stabilities of the keto and enol forms. cdnsciencepub.com For example, the enol content of a β-ketoester can be significantly higher in a non-polar solvent like toluene (B28343) compared to a polar solvent like acetonitrile. chemrxiv.org

Table 2: Influence of Solvent Polarity on Keto-Enol Equilibrium

| Solvent Type | Favored Tautomer | Reason |

| Polar | Keto | The more polar keto form is better solvated and stabilized by polar solvents. missouri.edu |

| Non-polar | Enol | The enol form can be stabilized by intramolecular hydrogen bonding, which is more favorable in non-polar environments. chemrxiv.org |

A key factor stabilizing the enol form of β-dicarbonyl compounds is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. libretexts.orgemerginginvestigators.orgyoutube.com This creates a stable six-membered ring-like structure, which contributes significantly to the preference for the enol tautomer in many cases. researchgate.netyoutube.com The strength of this hydrogen bond can be influenced by the substituents on the molecule. rsc.org

Reactions at the Carbonyl and Alpha-Positions of Oxovalerate Esters

The presence of both a ketone and an ester functional group in oxovalerate esters provides multiple sites for chemical reactions. The carbonyl group of the ketone and the α-carbon (the carbon atom adjacent to the carbonyl group) are particularly reactive. msu.edulibretexts.org

Reactions at the α-position are facilitated by the acidity of the α-hydrogens, which are rendered acidic by the adjacent carbonyl group. libretexts.orgoregonstate.edu Deprotonation of an α-hydrogen leads to the formation of an enolate ion, a key nucleophilic intermediate in many carbon-carbon bond-forming reactions. msu.edulibretexts.org These reactions include alkylations, where an alkyl group is introduced at the α-position, and condensation reactions like the aldol (B89426) and Claisen condensations. oregonstate.edunih.gov The reactivity at the α-position is a cornerstone of the synthetic utility of carbonyl compounds. youtube.com

The ketone carbonyl group itself can undergo nucleophilic addition reactions. For example, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org

Enolizable Oxoesters in Organocatalyzed Reactions (e.g., Michael, Aldol, Mannich-Type)

While specific organocatalyzed reactions involving Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate are not extensively documented in the literature, its structural features suggest a high potential for participation in several classical and modern organocatalyzed transformations. The principles governing the reactivity of analogous β-keto esters and γ-keto esters can be applied to understand its expected behavior. nih.govorgsyn.orgresearchgate.net

Michael Addition:

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In the context of this compound, the methylene (B1212753) group alpha to the ketone (C4) is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate can then act as a Michael donor, attacking a Michael acceptor.

Organocatalysts, such as chiral secondary amines (e.g., proline and its derivatives), can facilitate asymmetric Michael additions. The catalyst forms an enamine with the oxoester, which then adds to the electrophile. This approach allows for the stereocontrolled formation of new carbon-carbon bonds. The general mechanism involves the deprotonation of the α-carbon to the keto group, forming a stabilized enolate that can then attack a Michael acceptor. jove.commasterorganicchemistry.com

Aldol Reaction:

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to an aldehyde or ketone. researchgate.netnih.gov this compound possesses enolizable protons at the C4 position, making it a suitable nucleophile in aldol-type reactions. In the presence of an organocatalyst, such as proline, an enamine can be formed, which then reacts with an electrophilic carbonyl compound. youtube.com This reaction leads to the formation of a β-hydroxy keto ester, a versatile synthetic intermediate. researchgate.net Subsequent dehydration can yield an α,β-unsaturated product.

The dianion of similar keto esters can react with aldehydes and ketones to produce δ-hydroxy-β-keto esters. researchgate.net These products can then be dehydrated to form the corresponding γ,δ-unsaturated-β-keto esters. researchgate.net

Mannich-Type Reaction:

The Mannich reaction involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. For this compound, the enolizable C4-protons can participate in a Mannich-type reaction with an imine or its equivalent, generated in situ from an aldehyde and an amine. Chiral organocatalysts, such as phosphoric acids or bifunctional thioureas, can be employed to achieve high enantioselectivity in these transformations. researchgate.net

The general scheme for these reactions is presented below:

| Reaction Type | Nucleophile (from this compound) | Electrophile | Product Type |

| Michael Addition | Enolate/Enamine at C4 | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound |

| Aldol Reaction | Enolate/Enamine at C4 | Aldehyde or Ketone | β-Hydroxy keto ester |

| Mannich Reaction | Enolate/Enamine at C4 | Imine/Iminium ion | β-Amino keto ester |

Oxidation and Functionalization at Adjacent Carbons

The carbons adjacent to the carbonyl group in this compound are activated and can undergo various oxidation and functionalization reactions.

α-Oxidation:

The α-position to the ketone (C4) can be oxidized to introduce a hydroxyl group or another oxygen-containing functionality. While direct oxidation can be challenging, methods involving the formation of an enolate followed by reaction with an electrophilic oxygen source (e.g., molecular oxygen with a suitable catalyst, or reagents like m-CPBA) are commonly employed for similar keto esters. organic-chemistry.orgle.ac.uk

Functionalization via Enolates:

The enolate generated from this compound can react with a variety of electrophiles, allowing for the introduction of different functional groups at the C4 position. This includes alkylation, halogenation, and acylation reactions. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions such as O-alkylation.

A summary of potential functionalization reactions is provided in the table below:

| Position | Reagent | Reaction Type | Product |

| C4 | Alkyl halide | Alkylation | α-Alkyl keto ester |

| C4 | N-Halosuccinimide | Halogenation | α-Halo keto ester |

| C4 | Acyl chloride | Acylation | α-Acyl keto ester |

The γ-position (C2) can also be a site for functionalization, although it is generally less reactive than the α-position to the ketone. researchgate.net

Reactivity of the Aromatic Moiety in Phenyl-Substituted Valerates

The 3,4-dimethylphenyl group in this compound is an activated aromatic system due to the presence of two electron-donating methyl groups. These substituents direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.com

Electrophilic Aromatic Substitution:

The aromatic ring is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The directing effects of the substituents must be considered to predict the regiochemical outcome of these reactions. The two methyl groups at positions 3 and 4 strongly activate the ring. The valerate (B167501) side chain, with its electron-withdrawing carbonyl group, has a deactivating effect on the aromatic ring, although this effect is attenuated by the intervening methylene groups.

The positions on the aromatic ring available for substitution are 2, 5, and 6. The directing effects of the methyl groups and the oxovalerate chain are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| 3-Methyl | 3 | Electron-donating | Ortho (2, 4), Para (6) |

| 4-Methyl | 4 | Electron-donating | Ortho (3, 5), Para (1) |

| 5-Oxovalerate | 1 | Electron-withdrawing | Meta (3, 5) |

Considering the combined effects, the most likely positions for electrophilic attack are positions 2, 5, and 6. Steric hindrance may play a role in favoring substitution at the less hindered positions. For instance, in a Friedel-Crafts acylation, the bulky acyl group might preferentially add to the less sterically crowded position 6. researchgate.net

Spectroscopic Characterization Techniques for Aromatic Oxoester Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton and Carbon-13 NMR are fundamental for the complete structural assignment of Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3',4'-dimethylacetophenone (B146666), provides insight into the expected signals for the aromatic portion of the target molecule. rsc.orgnih.govchemicalbook.comspectrabase.comchemicalbook.comuq.edu.au The aromatic protons would appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The two methyl groups attached to the aromatic ring would give rise to distinct singlet signals in the upfield region, generally around 2.3-2.5 ppm. rsc.org The ethyl ester group would be characterized by a quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). The methylene (B1212753) protons of the valerate (B167501) chain would produce a series of multiplets in the intermediate region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by showing signals for all unique carbon atoms. For 3',4'-dimethylacetophenone, the carbonyl carbon of the ketone appears significantly downfield, around 198 ppm. rsc.org The aromatic carbons show a cluster of signals between 125 and 145 ppm. rsc.org The methyl groups on the ring have characteristic signals around 20 ppm. rsc.org For the full structure of this compound, the ester carbonyl carbon would be expected around 173 ppm, the carbons of the ethyl group at approximately 60 ppm (-OCH₂-) and 14 ppm (-CH₃), and the methylene carbons of the valerate chain would appear in the 20-40 ppm range.

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | ~7.0-8.0 (m) | ~125-145 |

| Aromatic Methyls | ~2.3-2.5 (s) | ~20 |

| Valerate Chain (-CH₂-) | ~1.6-3.0 (m) | ~20-40 |

| Ester Methylene (-OCH₂-) | ~4.1 (q) | ~60 |

| Ester Methyl (-CH₃) | ~1.2 (t) | ~14 |

| Ketone Carbonyl (C=O) | - | ~198 |

| Ester Carbonyl (C=O) | - | ~173 |

β-ketoesters like this compound can exist in equilibrium between their keto and enol tautomeric forms. NMR spectroscopy is a powerful tool for studying this tautomerism because the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. cas.czresearchgate.netcdnsciencepub.comthermofisher.com

In the enol form, a vinyl proton signal would appear, and the chemical shifts of the adjacent carbons would be significantly different from those in the keto form. The equilibrium position is influenced by factors such as the solvent and temperature. cdnsciencepub.com For instance, studies on ethyl benzoylacetate have shown that the keto-enol equilibrium can be quantified by integrating the respective signals in the ¹H NMR spectrum. researchgate.net The presence of an intramolecular hydrogen bond in the enol form can also be detected by a characteristically downfield-shifted enolic proton signal.

Infrared (IR) Spectroscopy for Vibrational Analysis of Carbonyl and Aromatic Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by the stretching vibrations of its two carbonyl groups and the aromatic ring.

The ketonic carbonyl (C=O) group attached to the aromatic ring is expected to show a strong absorption band in the range of 1680-1700 cm⁻¹. The ester carbonyl (C=O) group will also exhibit a strong absorption, typically at a higher frequency, around 1730-1750 cm⁻¹. The difference in absorption frequency is due to the conjugation of the ketonic carbonyl with the aromatic ring, which lowers its vibrational frequency. The spectrum would also display characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. For example, the IR spectrum of 3',4'-dihydroxypropiophenone, a related aromatic ketone, shows characteristic carbonyl and aromatic absorptions. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic Ketone | C=O Stretch | 1680 - 1700 |

| Ethyl Ester | C=O Stretch | 1730 - 1750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Ester | C-O Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems exhibit characteristic absorptions in the UV-Vis region. For this compound, the absorption spectrum is expected to be dominated by the transitions associated with the 3,4-dimethylbenzoyl chromophore.

Aromatic ketones typically show two main absorption bands: a strong band at shorter wavelengths (around 240-280 nm) corresponding to a π → π* transition, and a weaker band at longer wavelengths (around 300-330 nm) due to an n → π* transition of the carbonyl group. The exact positions and intensities of these bands are influenced by the substitution on the aromatic ring and the solvent. For instance, the UV-Vis spectrum of 3',4'-dimethylacetophenone would show absorptions characteristic of this type of chromophore. nih.gov

| Electronic Transition | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|

| π → π | 240 - 280 | Strong |

| n → π | 300 - 330 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion would likely proceed through characteristic pathways for aromatic ketones and ethyl esters. A prominent fragmentation would be the cleavage of the bond between the carbonyl group and the adjacent methylene group (α-cleavage), leading to the formation of a stable 3,4-dimethylbenzoyl cation. Another common fragmentation pathway for esters is the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) via a McLafferty rearrangement. The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. For example, the mass spectrum of ethyl hexanoate (B1226103) shows characteristic fragmentation patterns for an ethyl ester. researchgate.net Similarly, the fragmentation of 5-phenylvaleric acid provides insights into the cleavage of the side chain. nist.gov

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₅H₂₀O₃]⁺ | 248 |

| [M - OCH₂CH₃]⁺ | [C₁₃H₁₅O₂]⁺ | 203 |

| [CH₃(CH₃)C₆H₃CO]⁺ | 3,4-Dimethylbenzoyl cation | 133 |

| [CH₃(CH₃)C₆H₃]⁺ | 3,4-Dimethylphenyl cation | 105 |

Computational Chemistry Investigations of Ethyl 5 3,4 Dimethylphenyl 5 Oxovalerate Analogs

Theoretical Frameworks and Methodologies

The computational investigation of aromatic ketones like Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate relies on a variety of established theoretical frameworks. These methodologies allow for the approximation of solutions to the Schrödinger equation, providing detailed information about the electronic nature and energy of the molecule.

Density Functional Theory (DFT) is a predominant method used for these investigations due to its favorable balance of computational cost and accuracy. acs.orgscirp.org DFT calculates the electronic energy of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. bohrium.com Functionals such as B3LYP are commonly paired with basis sets like 6-31G* or cc-pVDZ to optimize molecular geometries and determine thermodynamic properties. doi.orgresearchgate.net

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are also employed. doi.org Methods like Møller–Plesset perturbation theory (e.g., MP2) provide a higher level of theory and can be used for more accurate energy calculations, though they are more computationally demanding. doi.org

Molecular Orbital (MO) theory provides a conceptual framework for understanding the electronic structure and reactivity of molecules. It describes electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to analyzing chemical reactivity and electronic transitions. scirp.orgmdpi.comyoutube.com

The electronic structure of a molecule dictates its fundamental chemical properties. Calculations for the ground state geometry of this compound analogs are typically performed using DFT methods to find the lowest energy arrangement of atoms. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles.

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals, the HOMO and LUMO. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy of the HOMO is related to the molecule's ionization potential, and a higher HOMO energy suggests a greater propensity to donate electrons. mdpi.com Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a greater ability to accept electrons. mdpi.comyoutube.com

The HOMO-LUMO energy gap is a crucial parameter that characterizes the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For aromatic ketones, the HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO is often centered on the carbonyl group and the aromatic ring. This separation facilitates charge transfer, which is important for the molecule's reactivity and spectroscopic properties. researchgate.netresearchgate.net

Excited states are investigated using methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies of electronic transitions, corresponding to the absorption of light. researchgate.netscilit.com This is fundamental for understanding the molecule's UV-visible absorption spectra.

| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Parent Phenyl Ketone | -6.58 | -1.82 | 4.76 |

| Electron-Donating Substituted (e.g., -CH₃) | -6.35 | -1.75 | 4.60 |

| Electron-Withdrawing Substituted (e.g., -NO₂) | -7.10 | -2.50 | 4.60 |

Molecules with single bonds, such as the valerate (B167501) chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies. ibm.com

Computational methods can systematically explore the conformational landscape by rotating the molecule around its single bonds and calculating the energy of each resulting structure. This process identifies low-energy conformers that are likely to be present at equilibrium. For aromatic ketones, key conformational features include the orientation of the acyl group relative to the aromatic ring and the folding of the alkyl chain. Ab initio and DFT calculations can accurately compute the relative conformational energies and the energy barriers for rotation between different conformers. doi.orgibm.com In some cases, keto-enol tautomerism, a specific type of conformational and isomeric change, can also be studied to determine the relative stability of the two forms. acs.org

Computational Elucidation of Reaction Mechanisms and Pathways

The synthesis of this compound likely proceeds via a Friedel-Crafts acylation reaction, where an acyl group is attached to an aromatic ring. sigmaaldrich.combyjus.com This reaction involves the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene) with an acylating agent like ethyl 5-chloro-5-oxovalerate, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.uk

Computational chemistry provides a detailed, step-by-step picture of this reaction mechanism. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. DFT has been successfully used to investigate the pathways of several Friedel-Crafts acylation reactions. researchgate.netnih.gov The mechanism generally involves three main steps:

Formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst. byjus.com

Electrophilic attack of the acylium ion on the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. byjus.comresearchgate.net

Deprotonation of the Wheland intermediate to restore the aromaticity of the ring and yield the final aryl ketone product. byjus.com

For each step in a reaction mechanism, there exists a high-energy state known as the transition state, which corresponds to the energy maximum along the reaction coordinate. Computational methods can locate the precise geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. researchgate.net

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Formation of Acylium Ion | 15 - 20 |

| Step 2 | Formation of Wheland Intermediate (σ-complex) | 18 - 25 |

| Step 3 | Deprotonation / Aromaticity Restoration | < 5 |

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. In the Friedel-Crafts acylation, the two key intermediates are the acylium ion (R-C≡O⁺) and the Wheland intermediate. sigmaaldrich.combyjus.com

Computational studies can optimize the geometries of these intermediates and calculate their relative stabilities. The acylium ion is a powerful electrophile, and its stability is crucial for the reaction to proceed. sigmaaldrich.com The Wheland intermediate is a non-aromatic carbocation. researchgate.net Calculations can map its charge distribution, confirming that the positive charge is delocalized across the ring through resonance, which accounts for its transient stability. Analyzing these intermediates is essential for a complete understanding of the reaction pathway and for explaining the regioselectivity of the substitution on the dimethylphenyl ring. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data used to characterize molecules like this compound. By simulating spectra, researchers can confirm experimental findings and assign specific spectral features to molecular vibrations or electronic transitions.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to an experimental IR spectrum. For an aromatic ketone, the most characteristic absorption is the strong C=O stretching vibration, which is predicted to appear in the 1685–1690 cm⁻¹ range due to conjugation with the aromatic ring. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy can also be predicted computationally. biointerfaceresearch.com By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained and correlated with experimental data, aiding in the structural elucidation of the molecule. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: TD-DFT is the method of choice for simulating UV-Vis spectra. researchgate.netscilit.com It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic ketones, two characteristic transitions are often observed: a weak n→π* transition at a longer wavelength (around 270-300 nm) involving the non-bonding electrons of the carbonyl oxygen, and a strong π→π* transition at a shorter wavelength corresponding to the conjugated π-system of the aromatic ring and carbonyl group. masterorganicchemistry.com

| Spectroscopic Technique | Predicted Feature | Typical Calculated Value | Assignment |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch Frequency | ~1690 cm⁻¹ | Aryl-conjugated ketone |

| ¹³C NMR Spectroscopy | Carbonyl Carbon Shift | ~198 ppm | C=O group |

| UV-Vis Spectroscopy | λmax (π→π) | ~245 nm | Electronic transition in conjugated system |

| UV-Vis Spectroscopy | λmax (n→π) | ~280 nm | Electronic transition of carbonyl group |

Computational Investigations into this compound Analogs Fall Short of Specific Reactivity Data

Despite extensive searches of available scientific literature, detailed computational chemistry studies focusing specifically on the reactivity descriptors of this compound and its direct analogs remain elusive. While the theoretical assessment of chemical reactivity and selectivity is a robust field within computational chemistry, employing tools like Density Functional Theory (DFT) to calculate global and local reactivity descriptors, no published research appears to have applied these methods to the specified compound.

Computational chemistry offers a powerful lens for predicting the behavior of molecules. Through the calculation of various descriptors, scientists can gain insights into a compound's potential reactivity, stability, and the likely sites for electrophilic or nucleophilic attack. Key global reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining how a molecule interacts with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system.

Chemical Hardness (η): This property quantifies the resistance of a molecule to a change in its electron distribution.

Global Electrophilicity Index (ω): This index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

In addition to these global properties, local reactivity descriptors are employed to understand the selectivity of chemical reactions. The Fukui function (f(r)) is a prominent example, identifying the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. By analyzing the values of the Fukui function at different atomic sites, chemists can predict the regioselectivity of a reaction.

For a molecule like this compound, which possesses multiple potentially reactive sites—such as the two carbonyl carbons (one on the keto group and one on the ester group) and various positions on the aromatic ring—a theoretical assessment of its reactivity descriptors would be highly valuable. Such a study would involve sophisticated computational modeling to solve the electronic structure of the molecule and its charged counterparts. The resulting data would allow for the creation of detailed tables summarizing the calculated values for the parent compound and a series of its analogs with varying substituents on the phenyl ring.

These tables would typically present the calculated HOMO and LUMO energies, the HOMO-LUMO gap, chemical potential, hardness, and the global electrophilicity index for each analog. Furthermore, a table of condensed Fukui functions would pinpoint the most probable sites for chemical attack. This information would be instrumental in understanding how the electronic properties and, consequently, the reactivity of the molecule are influenced by the nature and position of the substituents on the phenyl ring.

Unfortunately, without specific studies on this compound, the generation of such data tables and a detailed analysis of its reactivity and selectivity based on computational findings is not possible at this time. The scientific community has yet to publish research that would provide the necessary quantitative data to fulfill a detailed theoretical assessment as outlined.

Environmental Fate and Biogeochemical Transformations of Aromatic Esters

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photodegradation and hydrolysis in aquatic environments.

Photodegradation, or photolysis, is a process where light energy drives chemical reactions that break down compounds. This can occur through two primary mechanisms: direct and photosensitized (indirect) photodegradation.

Direct Photodegradation: This occurs when a chemical directly absorbs photons of light, leading to an excited state that can result in bond cleavage or other transformations. Aromatic ketones, a key feature of Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate, are known to absorb ultraviolet (UV) light. researchgate.net The absorption of UV radiation can excite the ketone, potentially leading to the formation of radicals and subsequent degradation of the molecule. nih.govresearchgate.net For a compound to undergo direct photolysis, its absorption spectrum must overlap with the spectrum of solar radiation reaching the Earth's surface.

Photosensitized Degradation: In this indirect process, other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound, causing its degradation. Dissolved organic matter (DOM), such as humic and fulvic acids, are common natural photosensitizers in surface waters. researchgate.net These substances absorb sunlight and generate reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then attack and degrade organic pollutants like aromatic esters. The aromatic ketone moiety within this compound could itself act as a photosensitizer, contributing to the degradation of other compounds or its own transformation. researchgate.net

| Photodegradation Type | Mechanism | Key Environmental Factors | Potential Role in Degradation of this compound |

| Direct | The compound directly absorbs UV light, leading to an excited state and subsequent bond cleavage. | Solar irradiance, UV absorbance spectrum of the compound, water clarity. | The aromatic ketone group is a chromophore that can absorb environmental UV radiation. researchgate.netnih.gov |

| Photosensitized (Indirect) | A photosensitizer (e.g., dissolved organic matter) absorbs light and produces reactive oxygen species (ROS) that degrade the compound. | Concentration and type of DOM, presence of nitrates and bicarbonates, water depth. | ROS can attack the aromatic ring and the aliphatic chain of the molecule. researchgate.net |

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would break the compound into 5-(3,4-dimethylphenyl)-5-oxovaleric acid and ethanol (B145695). chemguide.co.uklibretexts.orglibretexts.org This reaction can be catalyzed by either acids or bases.

In natural aqueous environments, the pH typically ranges from 6 to 9. The rate of ester hydrolysis is generally dependent on pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to attack by the alcohol. libretexts.orgsserc.org.uk

The hydrolysis of the ester bond is a critical first step in the environmental degradation of this compound, as the resulting carboxylic acid and alcohol are generally more water-soluble and may be more readily biodegradable than the parent ester.

Biotic Degradation Pathways (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the removal of organic pollutants from the environment. The biodegradation of this compound would likely involve the breakdown of its two main components: the aromatic ring and the ester linkage.

The 3,4-dimethylphenyl group is the aromatic moiety of the compound. Bacteria have evolved diverse catabolic pathways to degrade aromatic compounds. A crucial step in these pathways is the hydroxylation of the aromatic ring, followed by ring cleavage, which is catalyzed by enzymes called dioxygenases. Studies on the degradation of dimethylphenols have shown that bacteria can utilize them as a carbon and energy source. researchgate.net

The degradation of the 3,4-dimethylphenyl ring would likely proceed through a pathway involving initial oxidation by a phenol (B47542) hydroxylase, followed by cleavage of the aromatic ring. researchgate.net There are two main types of ring-cleavage pathways:

Ortho-cleavage: The ring is cleaved between two adjacent hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. researchgate.net

The resulting aliphatic intermediates are then further metabolized through central metabolic pathways.

The ethyl ester bond in this compound is a prime target for microbial attack. A wide variety of microorganisms produce enzymes called esterases (a type of hydrolase) that catalyze the hydrolysis of ester bonds. ijcmas.comresearchgate.net These enzymes are ubiquitous in nature and play a crucial role in the degradation of both natural and synthetic esters. mdpi.com

Microbial esterases would hydrolyze this compound to 5-(3,4-dimethylphenyl)-5-oxovaleric acid and ethanol. mdpi.comresearchgate.net These smaller, more polar molecules can then be more easily taken up by microbial cells and funneled into other metabolic pathways for complete mineralization.

| Enzyme Class | Function | Relevance to this compound Degradation |

| Esterases (Hydrolases) | Catalyze the cleavage of ester bonds through the addition of water. ijcmas.comresearchgate.net | Hydrolyzes the ethyl ester linkage to form a carboxylic acid and ethanol. mdpi.comresearchgate.net |

| Monooxygenases/Dioxygenases | Incorporate one or two oxygen atoms into the aromatic ring, preparing it for cleavage. | Initiates the breakdown of the 3,4-dimethylphenyl ring. researchgate.net |

Microorganisms exhibit remarkable metabolic versatility, allowing them to adapt to and degrade a vast array of organic compounds, including aromatic esters. Bacterial genera such as Pseudomonas, Rhodococcus, and Bacillus are well-known for their ability to degrade aromatic pollutants. researchgate.net The degradation of a complex molecule like this compound would likely not be carried out by a single enzymatic step but rather by a sequence of reactions involving multiple enzymes and potentially different microbial species working in consortium.

Biochemical Interactions and Enzymatic Transformations of Oxovalerate Compounds

Enzyme-Catalyzed Hydrolysis of Oxoesters

The hydrolysis of the ester group in compounds like Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate is a key transformation. This reaction can occur non-enzymatically, but it is significantly accelerated and controlled by specific enzymes.

Hydrolysis of an ester bond can proceed without a catalyst, but the reaction is typically slow. youtube.com In contrast, enzyme-catalyzed hydrolysis occurs at a much faster rate under mild physiological conditions. youtube.comkhanacademy.org Enzymes, acting as catalysts, lower the activation energy required for the reaction to proceed, thereby increasing the reaction rate. savemyexams.com

The uncatalyzed reaction often requires harsher conditions, such as high temperatures or extreme pH, to achieve a significant rate. youtube.com Enzymatic hydrolysis, however, occurs within the specific pH and temperature ranges optimal for the enzyme's activity. libretexts.org The mechanism for uncatalyzed ester hydrolysis involves the nucleophilic attack of water on the carbonyl carbon, proceeding through a tetrahedral intermediate. youtube.com In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. youtube.com

Enzymes orchestrate this reaction within their active site, utilizing specific catalytic strategies like acid-base catalysis to facilitate the nucleophilic attack and stabilize the transition state. khanacademy.orgyoutube.com Hydrolases, a class of enzymes that catalyze hydrolysis reactions, are responsible for this transformation. khanacademy.org

| Parameter | Non-Enzymatic Hydrolysis | Enzyme-Catalyzed Hydrolysis |

|---|---|---|

| Reaction Rate | Slow | Significantly faster |

| Conditions | Often requires high temperature or extreme pH | Occurs under mild physiological conditions (pH, temperature) |

| Specificity | Non-specific | Highly specific to the substrate molecule |

| Mechanism | Direct nucleophilic attack by water, may be acid or base-promoted | Formation of an enzyme-substrate complex; utilizes catalytic residues in the active site to lower activation energy |

| Activation Energy | High | Lowered by the enzyme |

Enzyme specificity is a fundamental characteristic that ensures the correct substrate is acted upon. worthington-biochem.com The enzyme's active site is a three-dimensional pocket composed of a unique arrangement of amino acid residues. libretexts.org This structure is complementary to the shape and chemical properties of its specific substrate, in this case, an oxovalerate compound. savemyexams.comlibretexts.org

The recognition and binding of a substrate like this compound to an enzyme's active site are governed by several factors:

Shape Complementarity : The "lock-and-key" model suggests a pre-formed active site complementary to the substrate. libretexts.org The more current "induced-fit" model proposes that the binding of the substrate induces a conformational change in the active site, leading to a more precise fit. libretexts.org

Chemical Interactions : The amino acid side chains within the active site form various non-covalent bonds with the substrate, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions position the substrate optimally for catalysis. youtube.com

Stereochemical Specificity : Enzymes can distinguish between different stereoisomers of a substrate, acting only on a particular optical isomer. worthington-biochem.comyoutube.com

This high degree of specificity ensures that only molecules with the correct functional groups and spatial arrangement, such as the oxo and ester moieties of the valerate (B167501) chain and the dimethylphenyl group, will bind and undergo reaction. worthington-biochem.comyoutube.com

Role of Oxovalerate Derivatives in Metabolic Pathways

Oxovalerate derivatives are intermediates in several important metabolic pathways, connecting amino acid catabolism with central energy metabolism.

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a critical metabolic process, primarily occurring in skeletal muscle. youtube.commdpi.com The initial step in BCAA degradation is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs). youtube.comnih.gov

These BCKAs are structurally related to oxovalerate compounds. For instance:

Isoleucine is converted to 3-methyl-2-oxovalerate . nih.gov

Leucine is converted to 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate). nih.gov

Valine is converted to 3-methyl-2-oxobutyrate (also known as α-ketoisovalerate). nih.gov

Following their formation, these BCKAs undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. youtube.comnih.gov This is a rate-limiting step in BCAA catabolism. nih.govresearchgate.net The resulting acyl-CoA derivatives are further metabolized, ultimately feeding into the tricarboxylic acid (TCA) cycle for energy production. researchgate.netnih.gov For example, catabolism of isoleucine and valine produces propionyl-CoA, which can be converted to succinyl-CoA, a TCA cycle intermediate. youtube.comnih.gov

| Branched-Chain Amino Acid (BCAA) | Corresponding Branched-Chain α-Keto Acid (BCKA) |

|---|---|

| Isoleucine | 3-methyl-2-oxovalerate |

| Leucine | 4-methyl-2-oxopentanoate |

| Valine | 3-methyl-2-oxobutyrate |

Biotransformation is the process by which organisms chemically alter compounds. nih.govmayoclinic.org Enzymes can catalyze the formation of alkyl esters, including alkyl valerates, through various reactions. For instance, some enzymes can hydroxylate alkyl groups, a reaction that can be a precursor to further transformations. nih.govresearchgate.net

The formation of alkyl valerates can be part of a detoxification pathway or the synthesis of signaling molecules or flavor compounds in some organisms. These biotransformations are carried out by a wide range of enzymes that modify the chemical structure of a substrate to produce a new molecule. nih.gov

Several classes of enzymes are involved in the transformation of oxovalerate and related keto acids.

Dehydrogenases : These enzymes catalyze oxidation-reduction reactions. For example, the branched-chain α-keto acid dehydrogenase (BCKDH) complex is crucial for the oxidative decarboxylation of BCKAs derived from BCAA metabolism. nih.gov Isocitrate dehydrogenase and glutamate dehydrogenase are other examples that produce α-ketoglutarate, a related dicarboxylic keto acid. nih.gov Another example is 4-hydroxy-2-ketovalerate aldolase, which is often physically associated with an acetaldehyde dehydrogenase, demonstrating the channeling of intermediates between enzymes. wikipedia.orgnih.gov

Aldolases : These enzymes catalyze aldol (B89426) condensation or cleavage reactions, which involve the formation or breaking of carbon-carbon bonds. nih.govresearchgate.net The enzyme 4-hydroxy-2-oxovalerate aldolase, for instance, catalyzes the cleavage of 4-hydroxy-2-oxopentanoate into pyruvate and acetaldehyde. wikipedia.org This enzyme is part of metabolic pathways for the degradation of aromatic compounds like phenylalanine. wikipedia.org Aldolases are classified into two types based on their mechanism: Class I aldolases use a lysine residue to form a Schiff base intermediate, while Class II aldolases utilize a divalent metal ion cofactor. nih.govresearchgate.net

Frontiers in Research on Phenyl Substituted Oxovalerate Esters

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For phenyl-substituted oxovalerate esters, the development of asymmetric synthetic methodologies is crucial for accessing enantiomerically pure compounds. A primary focus in this area is the catalytic asymmetric reduction of the ketone functionality, which introduces a stereocenter.

Recent advancements have centered on the use of chiral catalysts for the reduction of γ-keto esters. These catalysts, often metal-ligand complexes, facilitate the transfer of a hydride from a reducing agent to the ketone in a stereocontrolled manner.

Table 1: Chiral Catalysts for the Asymmetric Reduction of γ-Keto Esters

| Catalyst Type | Chiral Ligand Example | Typical Reductant | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ruthenium-based | BINAP derivatives | H₂, Isopropanol | >95% |

| Rhodium-based | Chiral diphosphines | H₂ | >90% |

| Iridium-based | Chiral diamines | Formic acid | >98% |

The choice of catalyst and reaction conditions can be tailored to achieve high yields and excellent enantioselectivities for a range of aryl keto esters. While specific studies on Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate are not extensively documented, the principles established with analogous substrates provide a strong foundation for its asymmetric synthesis.

Integration of Experimental and Advanced Computational Approaches